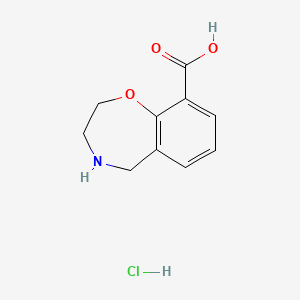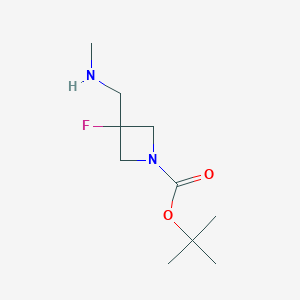![molecular formula C25H31N3O3 B2362090 2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone CAS No. 861207-73-0](/img/structure/B2362090.png)
2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone” is a complex organic molecule. It contains several functional groups including a diazenyl group, a hydroxybenzyl group, and an isoindolinone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The diazenyl group could potentially form a conjugated system with the benzyl group, which could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazenyl, hydroxybenzyl, and isoindolinone groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxybenzyl group could potentially make it more polar .Scientific Research Applications
Synthesis of Enantioenriched Derivatives : The compound has been utilized in the synthesis of enantioenriched phthalide and isoindolinone derivatives, demonstrating its role in creating heterocyclic organic compounds with potential applications in pharmaceuticals and materials science (Niedek et al., 2016).
Preparation of Hindered Phenols : It plays a significant role in synthesizing sterically hindered phenols, which are important in various fields such as materials science and organic synthesis (Gibadullina et al., 2017).
Molecular Structure Studies : The compound's structure has been studied for insights into its molecular properties, aiding in the development of new materials and chemicals (Li et al., 2009).
Role in Catalysis : It is used in catalytic processes, particularly in the synthesis of isoindolinones, which are valuable in pharmaceutical and chemical industries (Wong et al., 2010).
Development of Bioactive Compounds : Research shows its application in the development of bioactive compounds, including those with potential pharmaceutical applications (Watson et al., 2011).
Synthesis of Natural Products : Its use extends to the synthesis of natural products, showcasing its versatility in organic chemistry (López-Valdez et al., 2011).
Drug-likeness Properties Prediction : The compound has been studied for its potential in drug design, where its structural features are considered for developing new therapeutic agents (Madhavi & Bhavani, 2021).
Investigation in Material Science : It has applications in materials science, particularly in improving the thermal stability of materials (Wang et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylimino]-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-24(2,3)19-11-16(12-20(22(19)30)25(4,5)6)13-26-27-21(29)15-28-14-17-9-7-8-10-18(17)23(28)31/h7-12,30H,13-15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKRZEJWMNASBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN=NC(=O)CN2CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)
![Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2362009.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2362010.png)


![Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-](/img/structure/B2362015.png)

![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)
![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)
![3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2362023.png)
![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)
![5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2362027.png)

